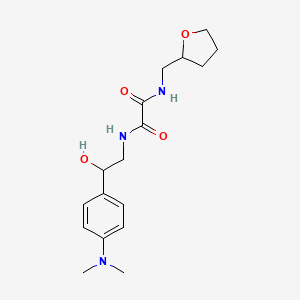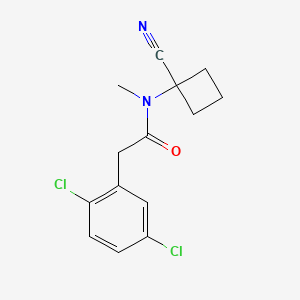
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide inhibits N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide by binding to its active site, preventing it from dephosphorylating cyclin-dependent kinases (CDKs) and allowing the cell cycle to progress. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide inhibits the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, it has not been found to have significant toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide has several advantages as a therapeutic agent in cancer treatment. It has a specific target, N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide, and is effective in inhibiting its activity. It also has low toxicity in normal cells, making it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, its limitations include its low solubility in water and its instability in biological systems, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide. One direction is to improve its solubility and stability in biological systems, which may enhance its efficacy in vivo. Another direction is to study its potential as a therapeutic agent in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to explore its potential as a therapeutic agent in other types of cancer.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide involves the reaction between 2,5-dichlorobenzonitrile and 1-cyanocyclobutane carboxylic acid, followed by the addition of N-methylacetamide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide, a phosphatase enzyme that is overexpressed in various types of cancer. Inhibition of N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-18(14(9-17)5-2-6-14)13(19)8-10-7-11(15)3-4-12(10)16/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXANKQEROKACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C=CC(=C1)Cl)Cl)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
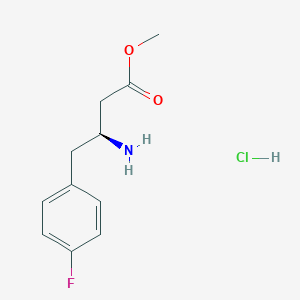
![4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2536695.png)
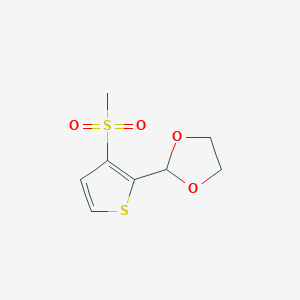
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)
![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)
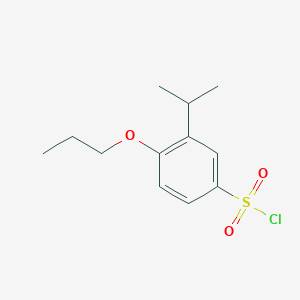
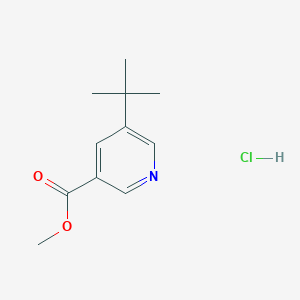
![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)
